

# N-Hydroxypropionamidine: A Comprehensive Physicochemical Profile for Advanced Research

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## Compound of Interest

Compound Name: **N-Hydroxypropionamidine**

Cat. No.: **B1353227**

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[CITY, STATE] – December 28, 2025 – In a move to facilitate advanced research and development in medicinal chemistry, a comprehensive technical guide on the physicochemical properties of **N-Hydroxypropionamidine** has been compiled. This document, tailored for researchers, scientists, and drug development professionals, provides a detailed overview of the compound's key characteristics, supported by available data and standardized experimental protocols.

**N-Hydroxypropionamidine** (IUPAC name: N'-hydroxypropanimidamide), a member of the N-hydroxyamidine class of compounds, holds significant interest in pharmaceutical sciences. These compounds are recognized for their potential as prodrugs for amidines, a class of molecules with diverse biological activities. The N-hydroxy functionality can improve oral bioavailability by reducing the basicity of the otherwise strongly basic amidine group.

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of **N-Hydroxypropionamidine** is presented below. It is important to note that while computational predictions offer valuable insights, experimentally determined data is crucial for precise applications.

Property	Value	Source
Molecular Formula	<chem>C3H8N2O</chem>	PubChem[1]
Molecular Weight	88.11 g/mol	PubChem[1]
XLogP3 (Predicted)	-0.1	PubChem[1]
Boiling Point (Predicted)	132.8 ± 23.0 °C at 760 mmHg	ChemScene[2]
Density (Predicted)	1.12 ± 0.1 g/cm³	ChemBK[3]
pKa (Predicted)	7.48 ± 0.69	ChemBK[3]
Physical Form	Viscous Liquid (Colorless to off-white)	ChemScene[2]
Water Solubility	Slightly soluble in water	ChemBK[3]
Hygroscopicity	Hygroscopic	Propionamidoxime Safety Data Sheet[1]

## Experimental Protocols

To aid researchers in verifying and expanding upon the existing data, this guide outlines standardized experimental methodologies for determining key physicochemical parameters.

### Melting and Boiling Point Determination

The melting and boiling points are fundamental physical constants that provide an indication of purity.

- Melting Point: For solid derivatives, the capillary method is standard. A small, dried sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded as the melting point.[4]
- Boiling Point: Due to the predicted liquid nature of **N-Hydroxypropionamidine** at room temperature, its boiling point can be determined by distillation. The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded.

## Solubility Determination

Aqueous solubility is a critical determinant of a compound's bioavailability. The shake-flask method is a widely accepted protocol.

### Experimental Workflow for Solubility Determination



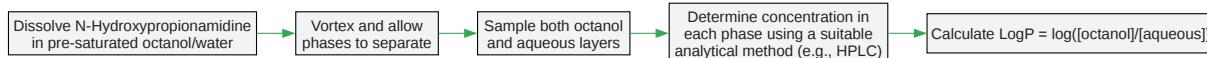
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Caption: Workflow for the shake-flask solubility assay.

## Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

### Experimental Workflow for LogP Determination



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Caption: Workflow for determining the LogP value.

## pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different physiological pH values. Potentiometric titration or UV-spectrophotometric methods are commonly employed.

## Stability and Degradation

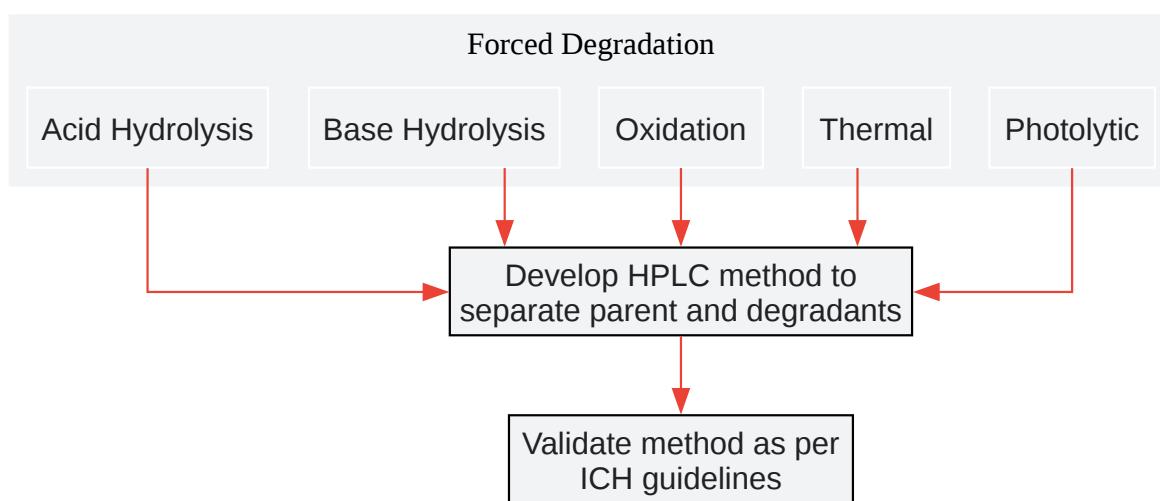
The stability of a drug candidate is a critical parameter affecting its shelf-life and efficacy. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

#### Forced Degradation Conditions:

- Acidic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl).
- Basic Hydrolysis: Treatment with dilute sodium hydroxide (e.g., 0.1 M NaOH).
- Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% H<sub>2</sub>O<sub>2</sub>).
- Thermal Degradation: Heating the solid or solution.
- Photodegradation: Exposure to UV and visible light.

A stability-indicating HPLC method should be developed to separate the parent compound from any degradation products formed under these stress conditions.[\[5\]](#)

#### Logical Flow for Stability Indicating Method Development



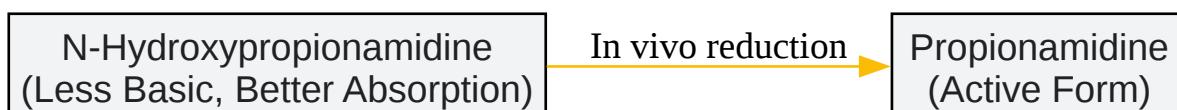
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Caption: Process for developing a stability-indicating HPLC method.

## Biological Context: Prodrug Potential

N-hydroxyamidines, such as **N-Hydroxypropionamidine**, are often investigated as prodrugs of amidines. The N-hydroxy group reduces the basicity of the amidine, which can lead to improved oral absorption. In vivo, the N-hydroxy group can be metabolically reduced to the active amidine.

### Prodrug Activation Pathway



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Caption: Prodrug concept for **N-Hydroxypropionamidine**.

## Synthesis and Characterization

The synthesis of **N-Hydroxypropionamidine** can be achieved through the reaction of propionitrile with hydroxylamine. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C) and Mass Spectrometry (MS) to confirm its structure, while High-Performance Liquid Chromatography (HPLC) is used to assess its purity.[4][6]

This technical guide serves as a foundational resource for the scientific community. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of **N-Hydroxypropionamidine**, thereby accelerating its potential application in drug discovery and development.

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